![molecular formula C11H23FO2Si B14505214 Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate CAS No. 63620-12-2](/img/structure/B14505214.png)
Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate is a chemical compound that belongs to the class of organosilicon compounds It features a silicon atom bonded to a fluorine atom and two propyl groups, with a methyl ester functional group attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate typically involves the reaction of a suitable silicon-containing precursor with fluorine and propyl groups. One common method is the hydrosilylation reaction, where a silicon-hydride compound reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate can undergo several types of chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silicon compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty materials, such as coatings and adhesives, due to its reactivity and stability.
Wirkmechanismus
The mechanism by which Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate exerts its effects depends on the specific application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating various transformations. The fluorine atom’s presence can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-fluoro-2-methylpropanoate: Similar in structure but lacks the silicon atom, making it less versatile in certain applications.
Dipropylfluorosilane: Contains a silicon-fluorine bond but lacks the ester functional group, limiting its use in esterification reactions.
Uniqueness
Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate is unique due to the combination of a silicon-fluorine bond and an ester functional group, providing a versatile platform for various chemical transformations and applications. Its structural properties allow for unique reactivity patterns, making it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
63620-12-2 |
|---|---|
Molekularformel |
C11H23FO2Si |
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate |
InChI |
InChI=1S/C11H23FO2Si/c1-5-7-15(12,8-6-2)9-10(3)11(13)14-4/h10H,5-9H2,1-4H3 |
InChI-Schlüssel |
NZBYEAISEQLQED-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Si](CCC)(CC(C)C(=O)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


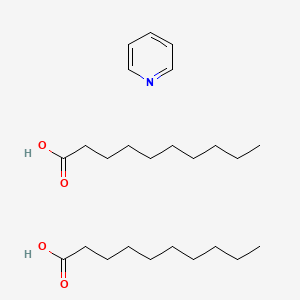
![1-Bromo-4-[(4-octylphenyl)ethynyl]benzene](/img/structure/B14505138.png)
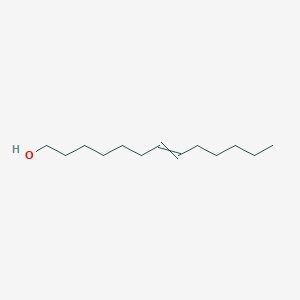
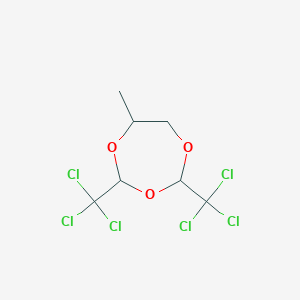
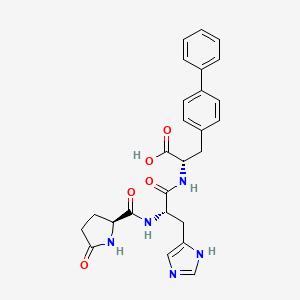
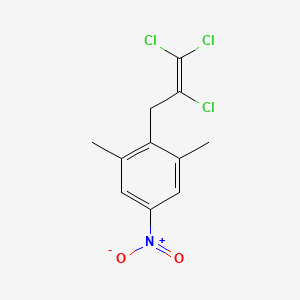
![5-Nitrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14505166.png)
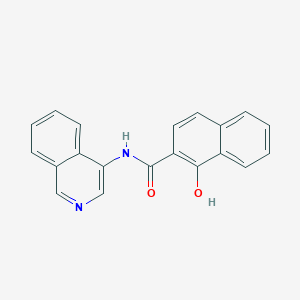

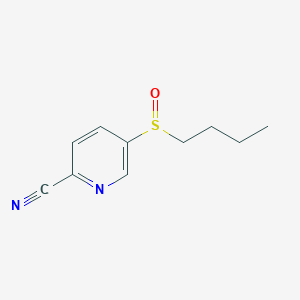
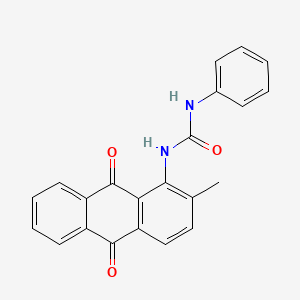
![Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate](/img/structure/B14505206.png)
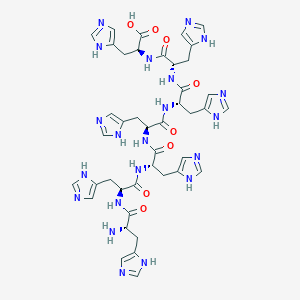
![5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]](/img/structure/B14505211.png)
